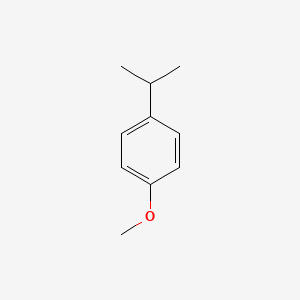

4-Isopropylanisole

Cat. No. B1583350

M. Wt: 150.22 g/mol

InChI Key: JULZQKLZSNOEEJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05491233

Procedure details

In a dry sealable Schlenk flask under an argon atmosphere 0.0364 g (0.061 mmol) (S,S)-ethylene-1,2-bisη5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate was dissolved in THF (10 mL). The vessel was degassed by exposure to vacuum (2×~10 sec), put under an atmosphere of hydrogen and subsequently cooled to 0° C. in an ice water bath. After equilibration, a solution of n-butyllithium (0.075 mL, 1.58 M in hexanes, 0.118 mmol, 1.94 equiv) was added and the mixture was allowed to stir for 10 min. Phenylsilane (0.017 mL, 0.133 mmol, 2.4 equiv) and 0.189 g (1.17 mmol, 19.2 equiv) E-2-(4-methoxyphenyl)-2-butene were then added. The flask was sealed and the solution moved into a dry box and transferred to a Parr® high pressure reaction vessel containing a magnetic stir bar. The pressure vessel was sealed and moved to a fume hood where it was charged to 2100 psig with hydrogen and placed in an oil bath at 69° C. The reaction mixture was allowed to stir for 65 h. The vessel was cooled to room temperature, vented and opened to air. The reaction mixture was worked up by partitioning between diethyl ether/hexane (1/4) and water and separating the layers. The organic extract was distilled at reduced pressure to yield 0.133g (0.811 mmol, 69%) of 2-(4-methoxyphenyl)propane with an ee of 96.2%.

[Compound]

Name

titanium (S)-1,1'-binaphth-2,2'-diolate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

69%

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18](/[C:21](=[CH:23]/C)/[CH3:22])=[CH:17][CH:16]=1.[H][H]>C1COCC1>[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]([CH3:23])[CH3:22])=[CH:17][CH:16]=1

|

Inputs

Step One

[Compound]

|

Name

|

titanium (S)-1,1'-binaphth-2,2'-diolate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

0.075 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Three

|

Name

|

|

|

Quantity

|

0.017 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[SiH3]

|

|

Name

|

|

|

Quantity

|

0.189 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)\C(\C)=C\C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was degassed by exposure to vacuum (2×~10 sec)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution moved into a dry box

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a Parr® high pressure reaction vessel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pressure vessel was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in an oil bath at 69° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 65 h

|

|

Duration

|

65 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The vessel was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by partitioning between diethyl ether/hexane (1/4) and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic extract

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled at reduced pressure

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.811 mmol | |

| AMOUNT: MASS | 0.133 g | |

| YIELD: PERCENTYIELD | 69% | |

| YIELD: CALCULATEDPERCENTYIELD | 69.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |